Phenoxy(triphenyl)silane Phenoxy(triphenyl)silane
Brand Name: Vulcanchem
CAS No.: 1169-05-7
VCID: VC7938296
InChI: InChI=1S/C24H20OSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
SMILES: C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C24H20OSi
Molecular Weight: 352.5 g/mol

Phenoxy(triphenyl)silane

CAS No.: 1169-05-7

Cat. No.: VC7938296

Molecular Formula: C24H20OSi

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Phenoxy(triphenyl)silane - 1169-05-7

Specification

CAS No. 1169-05-7
Molecular Formula C24H20OSi
Molecular Weight 352.5 g/mol
IUPAC Name phenoxy(triphenyl)silane
Standard InChI InChI=1S/C24H20OSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Standard InChI Key FNJGJIYEZWWABI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

PropertyValueSource
CAS Number1169-05-7PubChem
Molecular FormulaC₂₄H₂₀OSiPubChem
Molecular Weight352.5 g/molPubChem
IUPAC Namephenoxy(triphenyl)silanePubChem
SolubilityOrganic solvents (e.g., THF)PubChem

The compound’s structure enables participation in diverse reactions, including oxidation, reduction, and nucleophilic substitution, driven by the electrophilic silicon center and the electron-rich phenoxy group.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of triphenylsilane (Ph₃SiH) with phenol (PhOH) in the presence of a base, such as sodium hydride (NaH):
Ph3SiH+PhOHPh3SiOPh+H2\text{Ph}_3\text{SiH} + \text{PhOH} \rightarrow \text{Ph}_3\text{SiOPh} + \text{H}_2
This reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane product.

Industrial Production

Industrial methods employ continuous flow reactors to optimize yield and purity. Post-synthesis purification typically involves fractional distillation or recrystallization from nonpolar solvents.

Emerging Electrochemical Approaches

Recent advances in silane functionalization, such as electrochemical oxidative dehydrogenation using ionic liquid catalysts (e.g., [Bmpyrr]Br), suggest potential for greener synthesis routes. While these methods have been demonstrated for triphenylsilane , their adaptation to phenoxy(triphenyl)silane remains an area of active investigation .

Chemical Properties and Reactivity

Oxidation Reactions

Phenoxy(triphenyl)silane undergoes oxidation to form silanols (Ph₃SiOH) or siloxanes (Ph₃SiOSiPh₃) when treated with oxidizing agents like hydrogen peroxide:
Ph3SiOPh+H2O2Ph3SiOH+PhOH\text{Ph}_3\text{SiOPh} + \text{H}_2\text{O}_2 \rightarrow \text{Ph}_3\text{SiOH} + \text{PhOH}

Reduction and Substitution

The compound acts as a mild reducing agent in the presence of lithium aluminum hydride (LiAlH₄), facilitating the reduction of carbonyl groups. Nucleophilic substitution at the silicon center allows the phenoxy group to be replaced by amines or alcohols, enabling the synthesis of derivatives like Ph₃SiNH₂.

Table 1: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsMajor Product
OxidationH₂O₂, CH₃COOHPh₃SiOH
ReductionLiAlH₄, THF, 0°CPh₃SiH
Nucleophilic SubstitutionROH, K₂CO₃, refluxPh₃SiOR

Applications in Scientific Research

Organic Synthesis

Phenoxy(triphenyl)silane serves as a precursor for carbon-silicon bond formation, critical in synthesizing silicone polymers and dendrimers. Its steric bulk moderates reaction kinetics, enabling controlled polymerization.

Materials Science

In nanocomposite fabrication, the compound enhances interfacial adhesion between organic matrices and inorganic fillers. For example, silica nanoparticles functionalized with phenoxy(triphenyl)silane exhibit improved dispersion in epoxy resins.

Biomedical Engineering

Studies suggest that silane-modified biomolecules, including proteins and nucleic acids, exhibit enhanced thermal stability. While direct evidence for phenoxy(triphenyl)silane in drug delivery is limited, its structural analogs have been explored for biocompatible coatings.

Recent Advances and Future Directions

Electrochemical methods, such as those employing nickel cathodes and graphite anodes in acetonitrile/water mixtures, offer a sustainable pathway for silane activation . Future research should explore:

  • Catalytic Asymmetric Synthesis: Enantioselective functionalization for chiral silicon centers.

  • Hybrid Material Development: Integration into MOFs or covalent organic frameworks (COFs).

  • In Vivo Toxicology: Systematic studies to evaluate biocompatibility and biodistribution.

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